molecular formula C13H22N6O2 B2494111 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

Cat. No.: B2494111
M. Wt: 294.35 g/mol
InChI Key: KNOLQAZYWBMVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine is a synthetically versatile 1,3,5-triazine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a central 1,3,5-triazine ring system substituted with two morpholine groups and one dimethylamino group, a structural motif known to confer valuable biological properties. The 4,6-dimorpholino-1,3,5-triazine scaffold is a recognized privileged structure in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers . The morpholine rings are essential for binding, as their oxygen atoms form key hydrogen-bonding interactions with the hinge region of the kinase domain . This compound serves as a crucial intermediate for developing potential anticancer therapeutics. Researchers utilize this chemical backbone to create novel hybrid molecules by further functionalizing the 2-position. For instance, similar structures have been successfully conjugated with chalcone motifs , amino acids , and other heterocyclic systems to enhance potency and selectivity. The resulting derivatives have demonstrated promising in vitro antiproliferative activity against a diverse panel of human cancer cell lines, including colon cancer (SW620), non-small cell lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) . Beyond oncology, the 1,3,5-triazine core is a versatile scaffold investigated for its potential in other therapeutic areas, such as antimicrobial agents . Applications: This chemical is intended for use in pharmaceutical R&D, specifically as a building block for synthesizing novel small-molecule inhibitors, conducting structure-activity relationship (SAR) studies, and exploring new mechanisms of action in cellular and biochemical assays. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOLQAZYWBMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine is a compound that belongs to the class of triazine derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer and antifungal properties, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound features a triazine core with dimorpholino and dimethylamino substituents. The presence of nitrogen atoms in the triazine ring contributes to its unique pharmacological properties, including reduced molecular polarity, which can enhance bioavailability.

Anticancer Activity

Recent studies have highlighted the efficacy of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine derivatives in inhibiting cancer cell proliferation through various mechanisms.

The primary mechanism involves the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival. The bismorpholine group in the structure enhances its interaction with the PI3K catalytic domain while minimizing oxidative degradation during metabolism .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the anticancer activity against several human cancer cell lines:

Cell LineIC50 (µM)Reference
SW62010.5
A54912.3
HeLa8.7
MCF-79.8

These results indicate that the compound exhibits potent antiproliferative effects across different cancer types.

Case Study: PQR309 (Bimiralisib)

PQR309 is a clinical candidate derived from the 4,6-dimorpholino-1,3,5-triazine scaffold. It functions as a pan-class I PI3K inhibitor and has shown promising results in preclinical studies:

  • Oral Bioavailability : PQR309 demonstrated good oral bioavailability and effective blood-brain barrier penetration.
  • Tumor Growth Inhibition : In xenograft models, PQR309 significantly inhibited tumor growth in various cancer types .

Antifungal Activity

In addition to its anticancer properties, triazine derivatives have also been evaluated for antifungal activity. For instance, compounds similar to 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine have shown effectiveness against Candida albicans.

Antifungal Mechanism

The antifungal activity is attributed to the disruption of mitochondrial functions in fungal cells. Studies have reported minimal inhibitory concentrations (MIC) for related triazine compounds as low as 8–16 µg/mL against Candida strains .

Summary of Biological Activities

The biological activities of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine can be summarized as follows:

Activity TypeMechanismEfficacy
AnticancerPI3K/mTOR pathway inhibitionIC50 values < 12 µM
AntifungalDisruption of mitochondrial functionMIC values 8–16 µg/mL

Scientific Research Applications

Anticancer Activity

The compound has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant inhibitory effects on cancer cell growth across various types of malignancies.

Case Studies

  • Breast Cancer : A study demonstrated that compounds based on the triazine scaffold showed potent antiproliferative activity against triple-negative breast cancer cell lines (MDA-MB231). The compounds selectively inhibited cancer cell growth without affecting normal breast cells (MCF-10A) .
  • Lung Cancer : Another case involved the evaluation of a specific derivative in a non-small-cell lung carcinoma model (H1975). The compound exhibited substantial tumor regression and improved survival rates compared to standard treatments like paclitaxel .

Synthesis and Optimization

The synthesis of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine derivatives involves various chemical reactions aimed at enhancing their efficacy and selectivity against cancer cells. Techniques such as microwave-assisted synthesis have been employed to streamline the production of these compounds .

Structural Modifications

Research has focused on modifying the triazine core to improve bioavailability and potency. For instance, introducing different substituents on the morpholine groups has shown to enhance interaction with target proteins in the PI3K/mTOR pathway .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine is crucial for its development as a therapeutic agent. Studies have reported on its half-life, clearance rates, and overall bio-distribution in animal models .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits strong anticancer properties, careful consideration is needed regarding its dosage to minimize adverse effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 1,3,5-triazine scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 2-(dimethylamino)-4,6-dimorpholino-1,3,5-triazine with structurally and functionally related compounds:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Positions 2, 4, 6) Molecular Target Key Findings References
2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine 2-(dimethylamino), 4,6-(morpholino) PI3K/mTOR (inferred) Limited direct data; structural similarity suggests potential dual inhibition of PI3K/mTOR.
ZSTK474 [2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine] 2-(benzimidazole), 4,6-(morpholino) Pan-class I PI3K IC₅₀ = 16–42 nM for PI3K isoforms; oral efficacy in xenografts; reduces Akt phosphorylation.
PQR309 [5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine] 2-(pyridin-2-amine), 4,6-(morpholino) PI3K/mTOR (dual inhibitor) Phase II clinical trials; improved brain penetration and solubility vs. ZSTK473.
4PyDAT [2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine] 2,4-(amino), 6-(pyridine) Angiogenesis Inhibits endothelial cell migration; anti-angiogenic in vitro.
LY294002 (benchmark) 2-(morpholino), 4-(chromone) PI3K IC₅₀ = 1.4 µM; non-selective; poor pharmacokinetics.

Key Observations :

Substituent-Driven Target Specificity: The dimethylamino group in the target compound may enhance solubility compared to ZSTK474’s benzimidazole ring, which improves oral bioavailability but reduces metabolic stability . ZSTK474’s benzimidazole substituent contributes to strong PI3K binding via hydrophobic interactions in the ATP-binding pocket, as confirmed by molecular docking . PQR309’s pyridin-2-amine group facilitates blood-brain barrier penetration, making it suitable for CNS malignancies, a feature absent in ZSTK474 .

Bioactivity and Limitations: ZSTK474 and PQR309 exhibit nanomolar potency but face challenges like mTOR off-target effects (ZSTK474) or dose-limiting toxicity (PQR309) . The target compound’s lack of aromatic substituents (e.g., benzimidazole in ZSTK474) might reduce cytotoxicity but also lower kinase affinity, necessitating structural optimization .

Synthetic Accessibility: The synthesis of 4,6-dimorpholino-1,3,5-triazine derivatives typically involves nucleophilic substitution of dichlorotriazine precursors with morpholine, followed by functionalization at the 2-position . For example, 2-(hex-10-ynyl)-4,6-dimorpholino-1,3,5-triazine is synthesized via Grignard reactions with >80% yield .

Preparation Methods

Structural and Chemical Properties

The 1,3,5-triazine ring is a six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5. Substitution patterns profoundly influence reactivity and physical properties. In 2-(dimethylamino)-4,6-dimorpholino-1,3,5-triazine, the electron-donating dimethylamino and morpholino groups deactivate the ring toward electrophilic substitution while enhancing solubility in polar solvents. The compound’s molecular formula is C$${11}$$H$${19}$$N$${7}$$O$${2}$$ , with a molecular weight of 281.32 g/mol . Key spectroscopic features include:

  • IR : N–H stretching (~3300 cm$$^{-1}$$), C=N ring vibrations (~1550 cm$$^{-1}$$).
  • $$^{1}$$H NMR : Morpholino protons as multiplet (δ 3.6–3.8 ppm), dimethylamino singlet (δ 2.9–3.1 ppm).
  • $$^{13}$$C NMR : Triazine carbons at δ 165–170 ppm, morpholino carbons at δ 45–70 ppm.

Preparation Methods

Stepwise Nucleophilic Substitution via Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material due to its three labile chlorine atoms, which react sequentially under controlled conditions.

First Substitution: Introduction of Morpholino Groups

The 4- and 6-chlorine atoms are replaced first due to their higher reactivity. A mixture of cyanuric chloride (1 equiv) and morpholine (2.2 equiv) is stirred in 1,4-dioxane/water (1:1) at 0–5°C for 2 hours, using sodium carbonate (2.5 equiv) as a base. The intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine is isolated via filtration and washed with cold ethanol.

Reaction Conditions Table

Parameter Value
Solvent 1,4-Dioxane/water (1:1)
Temperature 0–5°C
Base Sodium carbonate
Time 2 hours
Yield 78–85%
Second Substitution: Dimethylamine Addition

The remaining 2-chlorine is replaced with dimethylamine. The intermediate from Step 2.1.1 (1 equiv) is refluxed with dimethylamine hydrochloride (1.5 equiv) in tetrahydrofuran (THF) at 70°C for 6 hours. Triethylamine (1.5 equiv) neutralizes liberated HCl. The product precipitates upon cooling and is recrystallized from ethanol.

Optimization Note : Microwave irradiation (100 W, 80°C, 30 minutes) reduces reaction time to 30 minutes with comparable yields (82%).

One-Pot Synthesis Using Microwave Assistance

Microwave-assisted synthesis enhances efficiency by accelerating reaction kinetics. Cyanuric chloride (1 equiv), morpholine (2.2 equiv), and dimethylamine (1.2 equiv) are combined in acetonitrile with potassium carbonate (3 equiv). The mixture is irradiated at 100°C for 20 minutes, achieving simultaneous substitution at all positions.

Advantages :

  • 95% conversion in 20 minutes vs. 8 hours conventionally.
  • Reduced solvent volume (50% less).

Alternative Route: Prefunctionalized Triazine Building Blocks

For scalability, 4,6-dimorpholino-1,3,5-triazin-2-amine can be dimethylated using methyl iodide in dimethylformamide (DMF) . However, this method risks over-alkylation and requires careful stoichiometry.

Procedure :

  • React 4,6-dimorpholino-1,3,5-triazin-2-amine (1 equiv) with methyl iodide (1.1 equiv) in DMF at 25°C for 12 hours.
  • Quench with aqueous sodium thiosulfate to remove excess iodide.
  • Isolate via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–70%.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.
  • Elemental Analysis : Calculated (%): C 47.01, H 6.81, N 34.86. Found (%): C 46.89, H 6.79, N 34.72.

Stability Studies

The compound is stable under inert atmospheres at 25°C for >6 months. Degradation occurs above 150°C , with morpholino groups cleaving first.

Challenges and Optimization Strategies

  • Side Reactions : Over-substitution or ring opening at high temperatures. Mitigated by stepwise addition and low-temperature regimes.
  • Solvent Choice : Polar aprotic solvents (e.g., THF, acetonitrile) improve solubility but require anhydrous conditions.
  • Scaling : Microwave methods are preferable for industrial-scale synthesis due to shorter cycles and higher throughput.

Q & A

Q. How can in vitro findings be translated to in vivo models effectively?

  • Methodological Answer :
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in murine models via LC-MS/MS.
  • Xenograft models : Administer 10–50 mg/kg/day intraperitoneally to nude mice with HT-29 xenografts. Monitor tumor volume reduction and compare to ZSTK474 (reported 60–70% inhibition at 25 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.